molecular formula C17H25NO B1237064 2-(Pyrrolidin-1-yl)-1-(p-tolyl)hexan-1-one CAS No. 34138-58-4

2-(Pyrrolidin-1-yl)-1-(p-tolyl)hexan-1-one

Cat. No.: B1237064
CAS No.: 34138-58-4
M. Wt: 259.4 g/mol
InChI Key: YOSQVMGMENUCDX-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-1-yl)-1-(p-tolyl)hexan-1-one is a synthetic organic compound that belongs to the class of ketones It features a pyrrolidine ring attached to a hexanone backbone, with a p-tolyl group at the first carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-1-yl)-1-(p-tolyl)hexan-1-one typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of 1,4-diaminobutane.

    Attachment of the Hexanone Backbone: The hexanone backbone is introduced via a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.

    Introduction of the p-Tolyl Group: The p-tolyl group is added through a Grignard reaction, where a p-tolylmagnesium bromide reacts with the ketone.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-1-yl)-1-(p-tolyl)hexan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents.

Major Products Formed

    Oxidation: Carboxylic acids or ketone derivatives.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-(Pyrrolidin-1-yl)-1-(p-tolyl)hexan-1-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including its effects on the central nervous system.

    Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-1-yl)-1-(p-tolyl)hexan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyrrolidin-1-yl)-1-phenylhexan-1-one: Similar structure but with a phenyl group instead of a p-tolyl group.

    2-(Pyrrolidin-1-yl)-1-(m-tolyl)hexan-1-one: Similar structure but with a m-tolyl group instead of a p-tolyl group.

    2-(Pyrrolidin-1-yl)-1-(o-tolyl)hexan-1-one: Similar structure but with an o-tolyl group instead of a p-tolyl group.

Uniqueness

2-(Pyrrolidin-1-yl)-1-(p-tolyl)hexan-1-one is unique due to the specific positioning of the p-tolyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets and its overall pharmacological profile.

Properties

IUPAC Name

1-(4-methylphenyl)-2-pyrrolidin-1-ylhexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO/c1-3-4-7-16(18-12-5-6-13-18)17(19)15-10-8-14(2)9-11-15/h8-11,16H,3-7,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOSQVMGMENUCDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)C1=CC=C(C=C1)C)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401028805
Record name 2-(Pyrrolidin-1-yl)-1-(p-tolyl)hexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401028805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34138-58-4
Record name 1-(4-Methylphenyl)-2-(1-pyrrolidinyl)-1-hexanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34138-58-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Pyrrolidin-1-yl)-1-(p-tolyl)hexan-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034138584
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Pyrrolidin-1-yl)-1-(p-tolyl)hexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401028805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-METHYL-.ALPHA.-PYRROLIDINOHEXIOPHENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y8D4922F5K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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